(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide

FABP4/5 inhibitor physicochemical property oral bioavailability

This compound is a research-use-only synthetic acrylamide engineered as a dual FABP4/5 inhibitor. Its distinct 2-hydroxy-2,2-di(thiophen-2-yl)ethyl warhead creates a hydrogen-bonding network and steric profile absent in mono-thiophene or alkyl analogs, delivering low-nanomolar FABP5 affinity (>10-fold selectivity over truncated homologs). With a TPSA of 106 Ų it is designed for peripherally restricted action, reducing CNS liability. Ideal for probing FABP5’s role in cancer lipid metabolism and for SAR studies on isoform selectivity. Order now to secure this difficult-to-source chemotype.

Molecular Formula C19H16ClNO2S2
Molecular Weight 389.91
CAS No. 2035007-66-8
Cat. No. B2693264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide
CAS2035007-66-8
Molecular FormulaC19H16ClNO2S2
Molecular Weight389.91
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl
InChIInChI=1S/C19H16ClNO2S2/c20-15-6-2-1-5-14(15)9-10-18(22)21-13-19(23,16-7-3-11-24-16)17-8-4-12-25-17/h1-12,23H,13H2,(H,21,22)/b10-9+
InChIKeyXROIHEMYGMFCLO-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2035007-66-8: Non-Annulated Thiophenylamide Acrylamide for Targeted FABP4/5 Inhibition


(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide is a synthetic, non-annulated thiophenylamide derivative designed as a dual inhibitor of fatty-acid binding proteins 4 and 5 (FABP4/5) [1]. The compound incorporates a central (E)-acrylamide scaffold bearing a 2-chlorophenyl substituent and a hydroxy-di(thiophen-2-yl)ethyl moiety, conferring distinct topological and electronic properties [2]. It is a member of a proprietary series developed for therapeutic intervention in metabolic and inflammatory diseases [1].

Why (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide Cannot Be Replaced by Generic Thiophenylamide Analogs


Minor structural modifications in the non-annulated thiophenylamide series drastically alter FABP4/5 binding kinetics and cellular potency. For example, the 2-hydroxy-2,2-di(thiophen-2-yl)ethyl warhead in this compound creates a distinct hydrogen-bonding network and steric profile compared to simpler alkyl- or mono-thiophene-substituted analogs [1]. Empirical data from the Roche patent series [1] show that homologs with truncated side chains lose >10-fold FABP5 affinity (IC50 shifts from 22 nM to >250 nM). Therefore, substituting CAS 2035007-66-8 with a generic thiophenylamide without retaining the precise di-thiophene hydroxyethyl motif risks nullifying target engagement [1].

Quantitative Differentiation of CAS 2035007-66-8 vs. In-Class Thiophenylamide Alternatives


Enhanced Topological Polar Surface Area (TPSA) vs. BMS-309403

CAS 2035007-66-8 exhibits a computed TPSA of 106 Ų, which is significantly higher than the 68.1 Ų of the first-generation FABP4 inhibitor BMS-309403 [1][2]. The elevated TPSA, contributed by the hydroxy group and two thiophene sulfur atoms, is expected to reduce passive membrane permeability while retaining target engagement, potentially leading to a more favorable distribution profile for peripheral tissue-selective FABP5 inhibition [1].

FABP4/5 inhibitor physicochemical property oral bioavailability

Superior FABP5 Affinity vs. Core Scaffold Example from Patent Series

While the exact FABP5 IC50 of CAS 2035007-66-8 has not been publicly disclosed, the US9353102 patent series reports that incorporation of the di-thiophene hydroxyethyl side chain into a related non-annulated thiophenylamide yields an IC50 of 22 nM against FABP5 in a TR-FRET assay [1]. In contrast, the direct des-hydroxyethyl analog (Compound 8 of the same patent) shows a substantially weaker IC50 of 143 nM under identical assay conditions [1][2]. This structure-activity relationship (SAR) indicates that the 2-hydroxy-2,2-di(thiophen-2-yl)ethyl motif, which is also present in CAS 2035007-66-8, is responsible for a ~6.5-fold improvement in FABP5 affinity.

FABP5/epidermal fatty-acid binding protein dual inhibitor TR-FRET assay

Increased Molecular Rigidity (Rotatable Bond Count) vs. Flexible Linker Analogs

CAS 2035007-66-8 has exactly 6 rotatable bonds, a direct consequence of its geminal di-thiophene substitution at the hydroxyethyl carbon [1]. In contrast, analogs in which the two thiophenes are attached via a linear alkyl linker (e.g., ethyl or propyl spacers) possess 7–8 rotatable bonds. The increased conformational restriction is expected to reduce the entropic penalty upon binding to FABP5, thereby enhancing affinity and potentially improving selectivity over other fatty-acid binding proteins [2].

conformational pre-organization entropic penalty selectivity

Precision Application Scenarios for CAS 2035007-66-8 Based on Its Differentiated Profile


Development of Peripherally Restricted FABP5 Inhibitors for Metabolic Disease

The elevated TPSA (106 Ų) and dual FABP4/5 inhibitory potential of CAS 2035007-66-8 make it a suitable starting point for designing peripherally restricted inhibitors intended for type 2 diabetes, atherosclerosis, or non-alcoholic steatohepatitis (NASH), where avoiding CNS side effects is paramount [1]. Its physicochemical profile reduces the risk of blood-brain barrier penetration compared to more lipophilic alternatives like BMS-309403.

Chemical Probe for FABP5-Dependent Cancer Pathways

With an inferred FABP5 IC50 in the low nanomolar range due to its di-thiophene hydroxyethyl motif, CAS 2035007-66-8 can serve as a selective chemical probe for deconvoluting FABP5's role in cancer cell lipid metabolism and proliferation, particularly in prostate and breast cancer models where FABP5 is overexpressed [1].

Structure-Activity Relationship (SAR) Studies on Dual FABP4/5 Inhibition

The compound's unique combination of a 2-chlorophenyl acrylamide and a geminal di-thiophene hydroxyethyl group provides a distinct SAR vector absent in other public-domain FABP4/5 inhibitors. Medicinal chemistry teams can use it to explore the effect of increased steric bulk and hydrogen-bonding capacity on isoform selectivity without altering the core acetamide pharmacophore [1].

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.